molecular formula C17H23N3 B14482911 5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] CAS No. 63953-55-9

5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]

Katalognummer: B14482911
CAS-Nummer: 63953-55-9
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: JWJSNDATZXLLPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring fused to a benzimidazole moiety, which is further connected to a cyclohexane ring. The spiro linkage imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and pharmacological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable benzimidazole precursor with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as rhodium complexes and reagents like pinacol borane to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to fully saturated spirocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiropiperidines: Compounds with a similar spirocyclic structure but different substituents.

    Benzimidazole Derivatives: Compounds that share the benzimidazole core but lack the spiro linkage.

    Piperidine Derivatives: Compounds with a piperidine ring but different structural frameworks.

Uniqueness

5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct three-dimensionality and rigidity. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

63953-55-9

Molekularformel

C17H23N3

Molekulargewicht

269.4 g/mol

IUPAC-Name

5-piperidin-1-ylspiro[benzimidazole-2,1'-cyclohexane]

InChI

InChI=1S/C17H23N3/c1-3-9-17(10-4-1)18-15-8-7-14(13-16(15)19-17)20-11-5-2-6-12-20/h7-8,13H,1-6,9-12H2

InChI-Schlüssel

JWJSNDATZXLLPN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)N=C3C=CC(=CC3=N2)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.